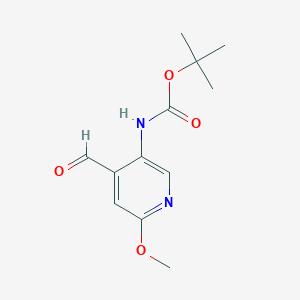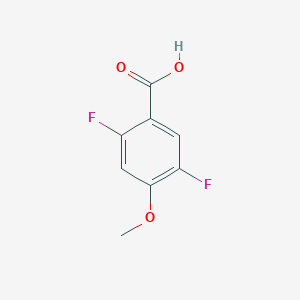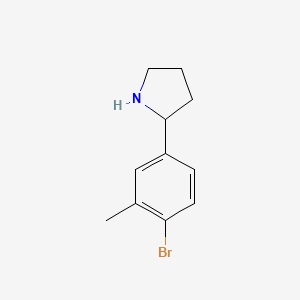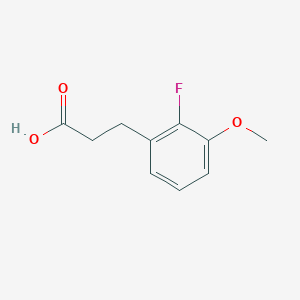
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a formyl group, a methoxy group, and a carbamic acid tert-butyl ester moiety attached to a pyridine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a pyridine derivative that has substituents at the desired positions.
Formylation: Introduction of the formyl group at the 4-position can be achieved using Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Methoxylation: The methoxy group at the 6-position can be introduced via nucleophilic substitution using methanol and a suitable base.
Carbamate Formation: The carbamic acid tert-butyl ester moiety can be introduced by reacting the appropriate amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Methanol, NaOH, K2CO3
Major Products
Oxidation: (4-Carboxy-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Reduction: (4-Hydroxymethyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Exploration as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the carbamic acid ester moiety can enhance lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid methyl ester
- (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid ethyl ester
- (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid isopropyl ester
Uniqueness
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its steric properties and reactivity compared to other esters. This can affect its biological activity and suitability for specific applications.
Propriétés
IUPAC Name |
tert-butyl N-(4-formyl-6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-13-10(17-4)5-8(9)7-15/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPSPSXWMJENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
